8-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
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Overview
Description
8-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinolone family This compound is characterized by a quinoline core structure with hydroxyl, oxo, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the hydrolysis of its ester derivatives. One common method is the alkaline hydrolysis of ethyl esters, although this can be challenging due to the formation of inert salts at the hydroxyl group . Another approach involves the use of high-temperature transesterification, which, despite its low yields, is effective for preparing the compound .
Industrial Production Methods: Industrial production of this compound often relies on the availability of intermediate derivatives from the chemical industry. The synthesis of amide derivatives is particularly well-established, allowing for targeted modifications to achieve desired properties .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound is highly reactive towards N-nucleophiles, allowing for the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve amines and other nitrogen-containing compounds.
Major Products Formed: The major products formed from these reactions include quinone derivatives, reduced hydroxyquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
8-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is achieved through binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This action enhances cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
2-Hydroxyquinoline: Shares a similar quinoline core but lacks the carboxylic acid group.
4-Hydroxyquinoline: Similar structure but with the hydroxyl group at a different position.
Ciprofloxacin: A quinolone antibiotic with a fluorine atom and piperazine ring, differing significantly in structure and function.
Uniqueness: 8-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its combination of hydroxyl, oxo, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase sets it apart from other quinoline derivatives .
Properties
CAS No. |
90800-52-5 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
8-hydroxy-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-5-4-6(10(14)15)9(13)11-8(5)7/h1-4,12H,(H,11,13)(H,14,15) |
InChI Key |
XWNBOEMJVWXITA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
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